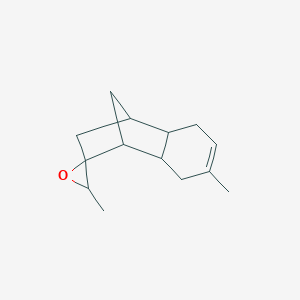
2,3-Dibromosuccinic acid
Overview
Description
2,3-Dibromosuccinic acid (DBSA) is a brominated dicarboxylic acid widely used in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water and other polar solvents. DBSA is a versatile chemical building block used in a range of applications, including synthesis of pharmaceuticals and other organic compounds, and as a reagent for biochemical research.
Safety and Hazards
2,3-Dibromosuccinic acid is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that this compound is used as a key intermediate in the synthesis of dicarboxylic acid derivatives .
Biochemical Pathways
It is known that this compound plays a role in the synthesis of dicarboxylic acid derivatives
Result of Action
It is known that this compound is used in the synthesis of dicarboxylic acid derivatives
Action Environment
It is known that this compound should be stored below +30°C , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
2,3-Dibromosuccinic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It is known to inhibit certain dehydrogenases, which are enzymes involved in oxidation-reduction reactions. The bromine atoms in this compound can form covalent bonds with the active sites of these enzymes, leading to enzyme inhibition. This interaction can alter the enzyme’s activity and affect metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of mitochondria, the powerhouse of the cell, by inhibiting key enzymes involved in the citric acid cycle. This inhibition can lead to a decrease in ATP production, affecting cellular energy levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle, by forming covalent bonds with its active site. This inhibition disrupts the normal function of the enzyme, leading to changes in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in metabolic activity and gene expression. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause adverse effects, including liver and kidney damage, due to its ability to inhibit key metabolic enzymes. These toxic effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the citric acid cycle. It can inhibit succinate dehydrogenase, leading to a buildup of succinate and a decrease in fumarate levels. This disruption can affect the overall metabolic flux and alter the levels of various metabolites. Additionally, this compound can interact with other enzymes and cofactors, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound is primarily localized in the mitochondria, where it interacts with enzymes involved in the citric acid cycle. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The presence of this compound in the mitochondria can significantly impact cellular metabolism and energy production .
properties
IUPAC Name |
2,3-dibromobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWGRXKOBIVTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862120 | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals. | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10348 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
526-78-3, 608-36-6 | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC100886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2,3-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-Dibromosuccinic acid?
A1: this compound has the molecular formula C4H4Br2O4 and a molecular weight of 275.88 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: While specific spectroscopic data is not provided in the abstracts, key techniques for characterization would include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the structure and conformation of the molecule in solution. * Fourier Transform Infrared (FTIR) Spectroscopy: Would reveal characteristic vibrational frequencies for functional groups like carboxylic acids (C=O, O-H) and C-Br bonds. []* X-ray Diffraction: Can provide detailed information on the crystal structure and molecular packing of different this compound crystal forms. [, ]
Q3: Can this compound be used as a starting material for heterocyclic synthesis?
A4: Yes, this compound serves as a versatile building block in the synthesis of various heterocyclic dicarboxylic acid derivatives, including thiadiazines, benzopiperazines, thiazoles, and oxazoles. These derivatives are explored for potential antifungal and antibacterial properties. []
Q4: How do structural isomers of this compound influence its reactivity?
A5: The stereochemistry of this compound plays a significant role in its reactivity. For instance, meso-2,3-dibromosuccinic acid, when treated with vanadium(IV) oxide, yields 2-bromomaleic acid. [] In contrast, rac-2,3-dibromosuccinic acid, when reacted with (-)-quinine, produces 2-bromofumaric acid. [] These examples demonstrate how the spatial arrangement of bromine atoms influences the reaction outcome.
Q5: Are there strategies to improve the stability or solubility of this compound-based compounds?
A6: While specific strategies for this compound are not detailed in the provided abstracts, the formation of salts with organic amines, like (R)-1-phenylethanamine, has been reported. [] Salt formation is a common approach in pharmaceutical sciences to enhance solubility and stability.
Q6: What analytical techniques are used to study this compound and its derivatives?
A6: Common techniques include:
- Single-Crystal X-ray Diffraction: Provides detailed structural information of crystals. [, , , , , , , ]
- Powder X-ray Diffraction: Used to identify and characterize crystalline forms. []
- Fourier Transform Infrared (FTIR) Spectroscopy: Offers insights into functional groups and intermolecular interactions. []
- Thermal Analysis: Helps determine melting point, thermal stability, and phase transitions. []
- Solution-state NMR Spectroscopy: Used to study structure and dynamics in solution. []
Q7: What resources are essential for research involving this compound?
A7: Key resources include:
Q8: What are the potential interdisciplinary applications of this compound research?
A8: Research on this compound and its derivatives spans multiple disciplines, including:
- Organic Chemistry: Synthesis of new heterocyclic compounds. []
- Crystallography: Understanding crystal packing and polymorphism. []
- Medicinal Chemistry: Exploration of potential therapeutic applications, particularly as antifungal and antibacterial agents. []
- Materials Science: Investigating potential for metal-organic frameworks and coordination polymers. []
Q9: Can this compound be used to prepare chiral compounds?
A10: Yes, reactions with chiral amines like (R)-1-phenylethanamine can lead to the formation of diastereomeric salts, potentially allowing for the separation and isolation of enantiopure compounds. [, ]
Q10: Can this compound be reduced to succinic acid?
A11: Yes, reduction of this compound using Raney alloys in an alkaline solution can yield succinic acid. The reaction conditions significantly influence the product distribution, with variations in the catalyst, base, and solvent leading to different outcomes. []
Q11: Can this compound be used to form polymers?
A12: Yes, this compound derivatives can be incorporated into polymers. For example, the synthesis of a "Ǝ-shaped" amphiphilic block copolymer using meso-2,3-dibromosuccinic acid acetate/diethylene glycol as a starting material has been reported. This involved a combination of atom transfer radical polymerization (ATRP) and living anionic polymerization techniques. []
Q12: Can copper complexes be formed with this compound?
A13: Yes, research highlights the formation of copper(II) complexes with this compound. These complexes display interesting supramolecular architectures, forming one-dimensional chains with hydrogen-bonding networks. The choice of ligands and reaction conditions significantly impacts the resulting structures and properties of these complexes. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)








![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)
